molecular formula C19H20F3NO4 B166164 Fluazifop-P-butyl CAS No. 79241-46-6

Fluazifop-P-butyl

Cat. No. B166164
CAS RN: 79241-46-6
M. Wt: 383.4 g/mol
InChI Key: VAIZTNZGPYBOGF-CYBMUJFWSA-N
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Description

Fluazifop-P-butyl belongs to the arylophenoxypropionate group of graminicides . It is a post-emergence herbicide that acts by inhibiting acetyl-CoA carboxylase enzyme activity, involved in the catalysis of the formation of malonyl-CoA during metabolism of lipids . More commonly, it is sold as its butyl ester, fluazifop-P butyl with the brand name Fusilade .


Synthesis Analysis

Fluazifop-P-butyl content is determined by HPLC system with UV detector . The first strand cDNA was synthesized in total volume of 20 μL by using 1–2 μg of total RNA .


Molecular Structure Analysis

The molecular structure of Fluazifop-P-butyl is available as a 2d Mol file . Further analysis can be found in the referenced material .


Chemical Reactions Analysis

The chemical reactions of Fluazifop-P-butyl are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

Fluazifop-P-butyl is a post-emergence herbicide used to control grass weeds in a range of cropping situations. It has a low aqueous solubility, miscible in many organic solvents and is not considered to be volatile . It is not expected to be persistent in either soil or water-sediment systems .

Scientific Research Applications

Herbicide in Various Crops

Fluazifop-P-butyl is used as a post-emergence herbicide to control grass weeds in a range of cropping situations . It has been evaluated for its use in pome fruit, peas (green without pods), beans (green with pods), pulses (dry peas and dry beans), potato, and oilseed rape .

Impact on Soil Microbial Activity and Diversity

A study investigated the effects of one-off applications of Fluazifop-P-butyl at recommended doses on the diversity and function of microbial communities associated with soil samples . The study found that Fluazifop-P-butyl did not significantly influence the numbers of bacterial and archaeal taxa or the evenness of their abundances .

Environmental Impact

Fluazifop-P-butyl has a low aqueous solubility and is not considered to be volatile . It is not expected to be persistent in either soil or water-sediment systems, and it is unlikely to leach to groundwater .

Efficacy as a Function of Application Time and Herbicide Dose

The efficacy of Fluazifop-P-butyl on grass weed control in the common bean crop was found to be dependent on the herbicide dose and the time of day that the product was applied . Early morning applications showed better efficacy on weed control compared to periods during warmer conditions of the day .

Growth Regulator for Turfgrasses

Fluazifop-P-butyl has been used as a growth regulator for turfgrasses . The herbicide was found to be more effective in regulating the growth of emerald grass, followed by blanket grass and bahia grass, up to 45 days after application .

Impact on Weed Leaf Angle

The air temperature, relative humidity, and photosynthetically active radiation were found to be correlated to weed leaf angle, which was found to correlate the most with Fluazifop-P-butyl performance .

Mechanism of Action

Safety and Hazards

Fluazifop-P-butyl is harmful in contact with skin, causes eye irritation, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child . It may be fatal if swallowed and enters airways . It is of relatively low toxicity to birds and mammals, but can be highly toxic to fish and aquatic invertebrates .

Future Directions

Fluazifop-P-butyl is used for the post-emergence control of grasses in a wide range of broad-leaved crops . It is quickly absorbed through the leaf surface and green stems and translocated throughout the plant . It accumulates at growing points, both above ground and in the roots, rhizomes, and stolons of grass weeds . Future research may focus on optimizing its application for best results .

properties

IUPAC Name

butyl (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIZTNZGPYBOGF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034855
Record name Fluazifop-P-butyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluazifop-P-butyl

CAS RN

79241-46-6
Record name Fluazifop-P-butyl
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluazifop-P-butyl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluazifop-P-butyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, butyl ester, (2R)
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Record name FLUAZIFOP-P-BUTYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of fluazifop-P-butyl and how does it affect plant growth?

A1: Fluazifop-P-butyl targets the acetyl-CoA carboxylase (ACCase) enzyme in plants. [1, 2, 7, 8, 17, 18] This enzyme plays a crucial role in fatty acid biosynthesis, essential for the formation of cell membranes. By inhibiting ACCase, fluazifop-P-butyl disrupts lipid synthesis, primarily in actively growing regions of the plant, ultimately leading to the death of susceptible plants.

Q2: Why is fluazifop-P-butyl considered a selective herbicide?

A2: Fluazifop-P-butyl is a selective graminicide, meaning it primarily targets grasses. [2, 5, 19, 21] This selectivity arises from differences in the ACCase enzyme structure between grasses (monocots) and broadleaf plants (dicots). Fluazifop-P-butyl effectively inhibits the ACCase found in grasses but has little to no effect on the ACCase in broadleaf plants, making it useful for controlling grass weeds in dicot crops.

Q3: What are the visible symptoms of fluazifop-P-butyl activity on susceptible plants?

A3: Fluazifop-P-butyl application to susceptible grasses typically results in symptoms such as chlorosis (yellowing), leaf curling, and growth retardation. [2, 4, 22] These symptoms are often visible within a few days after treatment and progress over time, eventually leading to plant death.

Q4: What is the molecular formula and weight of fluazifop-P-butyl?

A4: The molecular formula of fluazifop-P-butyl is C19H17F3N2O4, and its molecular weight is 394.35 g/mol.

Q5: How does the efficacy of fluazifop-P-butyl vary under different environmental conditions?

A5: Research suggests that environmental factors like temperature and moisture can influence the efficacy of fluazifop-P-butyl. For example, drought conditions were observed to enhance the control of wild oat, wheat, and barley with fluazifop-P-butyl. [14] Additionally, soil temperature can affect the persistence of fluazifop-P-butyl, with higher temperatures accelerating its dissipation. [24]

Q6: What is the impact of application timing on fluazifop-P-butyl effectiveness?

A6: The effectiveness of fluazifop-P-butyl can be influenced by the timing of application. Applying fluazifop-P-butyl too early (e.g., 4 days after flax emergence) can result in reduced efficacy due to the emergence of late-germinating grass seedlings. [14]

Q7: How does spray nozzle orientation affect the efficacy of fluazifop-P-butyl?

A7: Studies have shown that orienting spray nozzles to spray forward at a 45° angle can enhance the control of certain grass weeds, particularly under drought conditions. [14] This effect might be due to improved coverage and herbicide deposition on target plants.

Q8: Does the time of day influence the efficacy of fluazifop-P-butyl application?

A8: While time of day does not significantly affect the control of wild oat, wheat, or barley, research has shown that applying fluazifop-P-butyl in the late afternoon or evening (between 17:00 and 21:00 h) can improve the control of green foxtail. [14] This finding suggests a possible interaction between herbicide activity and diurnal physiological processes in green foxtail.

Q9: How does the structure of fluazifop-P-butyl relate to its activity?

A9: Fluazifop-P-butyl belongs to the aryloxyphenoxypropionate (APP) class of herbicides, which are characterized by specific structural features essential for their activity. [18] Modifications to the core structure can impact its binding affinity to ACCase and subsequently affect its herbicidal activity.

Q10: Have resistance mechanisms to fluazifop-P-butyl been reported?

A10: Yes, resistance to fluazifop-P-butyl has been documented in several weed species, including itchgrass (Rottboellia cochinchinensis) and goosegrass (Eleusine indica). [18, 19] These resistance mechanisms often involve mutations in the ACCase gene, leading to an altered target site that is less sensitive to the herbicide.

Q11: What are the common mutations conferring resistance to fluazifop-P-butyl?

A11: A common mutation found in fluazifop-P-butyl resistant weeds is a substitution of tryptophan (Trp) with cysteine (Cys) at codon 2027 of the ACCase gene. [18, 19] This Trp-2027-Cys mutation is known to confer resistance to all APP herbicides.

Q12: Can fluazifop-P-butyl resistance lead to cross-resistance to other herbicides?

A12: Yes, target-site resistance to fluazifop-P-butyl often leads to cross-resistance to other APP herbicides. [17, 18, 25] This is because these herbicides share the same target site, ACCase, and mutations affecting sensitivity to one APP herbicide usually affect the others as well.

Q13: What alternative weed control strategies can be used to manage resistant weeds?

A13: Alternative weed control strategies for managing fluazifop-P-butyl resistant weeds include using herbicides with different modes of action, such as cyclohexanediones (e.g., clethodim and sethoxydim) or non-ACCase inhibitors (e.g., S-metolachlor and nicosulfuron). [17, 25] Integrating these herbicides with non-chemical control methods, such as crop rotation and cultural practices, can further enhance resistance management.

Q14: How stable is fluazifop-P-butyl in the environment?

A14: Fluazifop-P-butyl is rapidly degraded in the environment, primarily through microbial metabolism and hydrolysis. [6] The half-life of fluazifop-P-butyl in soils is typically one to two weeks.

Q15: How does fluazifop-P-butyl degrade in plants?

A15: In plants, fluazifop-P-butyl is rapidly hydrolyzed to fluazifop-P, which is then translocated throughout the plant, accumulating in actively growing regions. [6] Further degradation pathways involve conjugation with glutathione and other metabolic processes. [19, 23]

Q16: What is the role of microbial degradation in the persistence of fluazifop-P-butyl?

A16: Microbial activity plays a significant role in the degradation of fluazifop-P-butyl in soil. [7] This degradation process can be influenced by factors such as soil type, microbial community composition, and environmental conditions.

Q17: How does the biological fungicide Trichoderma harzianum Rifai T-22 affect the degradation of fluazifop-P-butyl?

A17: Research suggests that the presence of Trichoderma harzianum Rifai T-22 can influence the degradation and dissipation kinetics of fluazifop-P-butyl. [23] This effect might be due to changes in microbial community structure and activity brought about by the introduction of the fungicide.

Q18: In which crops is fluazifop-P-butyl commonly used for weed control?

A18: Fluazifop-P-butyl is widely used for selective grass control in various dicot crops, including soybean, cotton, sunflower, groundnut, lentil, faba bean, flax, yam, and cassava. [2, 3, 4, 5, 6, 7, 8, 10, 14, 16, 20, 22, 26] Its selective nature allows for effective weed management while minimizing damage to the crop.

Q19: Can fluazifop-P-butyl be used in amenity areas to promote wildflower establishment?

A19: Yes, fluazifop-P-butyl can be used in amenity areas to manage grass growth and promote wildflower establishment. [8] Research suggests that while pre- and post-emergent applications of fluazifop-P-butyl can temporarily affect wildflower seedling emergence, these effects are generally minimal and do not significantly impact long-term establishment. [8]

Q20: How effective is fluazifop-P-butyl for managing cogongrass (Imperata cylindrica)?

A20: Research has shown that while fluazifop-P-butyl can reduce cogongrass shoot biomass, it might not be as effective as glyphosate in controlling this invasive weed, especially when considering rhizome biomass. [5]

Q21: Can fluazifop-P-butyl be used to control volunteer corn (Zea mays)?

A21: Fluazifop-P-butyl is generally ineffective in controlling volunteer corn, particularly those with the AAD-1 (aryloxyalkanoate dioxygenase-1) transgene, which confers resistance to APP herbicides. [17]

Q22: Is fluazifop-P-butyl effective for burmareed (Neyraudia reynaudiana) control?

A22: Field studies suggest that fluazifop-P-butyl can effectively control burmareed when applied using a cut-stem treatment approach. [21] It offers a more selective option compared to glyphosate, potentially reducing off-target effects on native vegetation.

Q23: What information is available on the toxicology and safety of fluazifop-P-butyl?

A23: Fluazifop-P-butyl has been extensively studied for its toxicological properties, and data on its safety profile is available from regulatory agencies and scientific literature. [25] These studies help assess the potential risks associated with its use and establish safe application guidelines.

Q24: What is the environmental fate of fluazifop-P-butyl?

A24: Fluazifop-P-butyl degrades rapidly in the environment, primarily through microbial activity and hydrolysis. [6, 24] Its short half-life in soil suggests a low risk of accumulation and long-term environmental persistence.

Q25: How can the negative environmental impact of fluazifop-P-butyl be mitigated?

A25: Implementing best management practices, such as targeted applications, appropriate timing, and adherence to recommended rates, can minimize the potential negative environmental impacts of fluazifop-P-butyl. [23]

Q26: What tools and resources are available for studying fluazifop-P-butyl and other herbicides?

A26: A wide array of research infrastructure and resources are available for studying fluazifop-P-butyl, including analytical techniques like liquid chromatography/tandem mass spectrometry (LC/MS/MS) for metabolite analysis, molecular biology tools for genetic studies, and bioassays for evaluating efficacy and resistance. [13, 18, 19, 23] Additionally, publicly available databases and scientific literature provide valuable information on the compound's properties, applications, and environmental fate.

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